Home > Products > Screening Compounds P79823 > Decahydro-1h-3-benzazepine
Decahydro-1h-3-benzazepine - 10533-21-8

Decahydro-1h-3-benzazepine

Catalog Number: EVT-2671069
CAS Number: 10533-21-8
Molecular Formula: C10H19N
Molecular Weight: 153.269
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Decahydro-1H-3-benzazepine is a bicyclic compound characterized by a fused benzene and azepine structure. It is categorized under the class of nitrogen-containing heterocycles, specifically as a saturated derivative of benzazepine. The compound has garnered attention due to its potential pharmacological applications, particularly in the development of analgesics and other therapeutic agents.

Source

The chemical structure of decahydro-1H-3-benzazepine can be traced back to various synthetic methodologies documented in scientific literature. It is recognized by its CAS number 10533-21-8, and it is available through chemical suppliers such as Sigma-Aldrich .

Classification

Decahydro-1H-3-benzazepine is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It belongs to the broader category of benzazepines, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of decahydro-1H-3-benzazepine can be achieved through several methods, with palladium-catalyzed cyclization being one notable approach. This method often involves the use of precursors such as amino esters that undergo cyclization to form the desired bicyclic structure.

Technical Details:

  1. Palladium-Catalyzed Cyclization: A typical reaction involves a tandem Michael addition followed by cyclization, where an indene intermediate is formed and subsequently reduced to yield decahydro-1H-3-benzazepine .
  2. Hydrogenation Processes: In some synthetic routes, hydrogenation of related compounds can lead to the formation of decahydro derivatives, emphasizing the importance of hydrogenation in modifying ring structures.
Molecular Structure Analysis

Structure

Decahydro-1H-3-benzazepine features a bicyclic framework consisting of a seven-membered azepine ring fused with a six-membered benzene ring. The molecular formula is C11H15NC_{11}H_{15}N, indicating the presence of one nitrogen atom within the structure.

Data

  • Molecular Weight: Approximately 175.25 g/mol
  • Melting Point: Specific melting points can vary based on purity and specific synthesis methods but typically fall within a range that indicates solid-state stability.
Chemical Reactions Analysis

Reactions

Decahydro-1H-3-benzazepine can participate in various chemical reactions, including:

  1. Nucleophilic Substitutions: The nitrogen atom in the azepine ring can act as a nucleophile, allowing for substitutions that modify the compound's functional groups.
  2. Reduction Reactions: The compound can undergo reduction processes to yield derivatives with varying saturation levels.

Technical Details:
The reactions often involve conditions that favor the stability of the bicyclic structure while allowing for functionalization at specific sites on the molecule.

Mechanism of Action

Process

The mechanism of action for compounds derived from decahydro-1H-3-benzazepine typically involves interactions with neurotransmitter systems in the central nervous system. For instance, some derivatives have been shown to act on opioid receptors or other neurochemical pathways, influencing pain perception and analgesic effects.

Data

Research indicates that modifications to the azepine structure can enhance binding affinity and selectivity for specific receptors, making these compounds valuable in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Decahydro-1H-3-benzazepine is generally a colorless to pale yellow liquid or solid depending on its state.
  • Solubility: It exhibits solubility in organic solvents such as ethanol and dichloromethane.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Decahydro-1H-3-benzazepine can undergo electrophilic aromatic substitution due to its aromatic character.

Relevant data from studies indicate that variations in substituents on the benzene ring significantly affect both physical properties and biological activity .

Applications

Decahydro-1H-3-benzazepine and its derivatives have potential applications in various fields:

  1. Pharmaceutical Development: Its structural characteristics make it a candidate for designing new analgesics and other therapeutic agents targeting neurological disorders.
  2. Chemical Research: The compound serves as an important intermediate in synthetic organic chemistry, particularly in developing more complex heterocyclic compounds.
Synthetic Methodologies and Reaction Pathways

Historical Evolution of Benzazepine Synthesis Strategies

The synthetic approaches to benzazepine scaffolds have undergone transformative advancements since early intramolecular cyclization methods. Initial strategies relied on intramolecular Heck cyclization, as demonstrated by Bolton and Hodges, where immobilized allylglycine ester intermediates underwent reductive amination and acylation to form bicyclic lactam benzazepine precursors. This approach established the first efficient bicyclic amino acid scaffold amenable to functionalization at multiple sites [1]. By the 1990s, solid-phase synthesis emerged as a pivotal advancement, enabling the production of structurally diverse benzazepine libraries. This technique facilitated the incorporation of pharmacophoric elements like the paullones and darpones—benzazepine derivatives identified as potential antitumoral agents [1].

The 21st century introduced ring-closing metathesis (RCM) as a cornerstone strategy for constructing azepine cores. This method proved particularly effective for synthesizing tetrahydro-1H-1-benzazepine derivatives, overcoming limitations associated with ring strain and stereochemical control. Concurrently, zirconium-mediated approaches offered complementary routes to substituted azepanes, highlighting the synthetic community’s focus on ring construction methodologies [1] [3]. Recent innovations have shifted toward catalytic dehydrogenation, enabling direct access to unsaturated benzazepines from decahydro precursors. This evolution reflects a broader trend: the transition from stoichiometric, multi-step sequences to atom-economical, catalytic processes that enhance both efficiency and molecular complexity [3] [9].

Table: Historical Development of Benzazepine Synthesis

Time PeriodKey MethodologyRepresentative CompoundsLimitations Addressed
1980s-1990sIntramolecular Heck CyclizationBicyclic lactam 229Scaffold functionalization
1990s-2000sSolid-Phase SynthesisPaullones, DarponesLibrary diversification
2000s-2010sRing-Closing MetathesisTetrahydro-1H-1-benzazepinesRing strain management
2010s-PresentCatalytic DehydrogenationUnsaturated benzazepinesAtom economy & step reduction

Azide Rearrangement Approaches for Benzoazepine Derivatives

Azide rearrangements represent a powerful redox-neutral strategy for converting readily available nitroarenes and carbonyl precursors into benzazepine frameworks. The Schmidt rearrangement stands out for its ability to transform carboxylic acids or ketones into amines via acyl azide intermediates. Under acid catalysis, hydrogen azide reacts with alkenes or carbonyls, generating imines after nitrogen extrusion—a pathway exploited to synthesize [1,3]diazepine derivatives from benzothieno-fused precursors [2] [5]. The Curtius rearrangement, a thermal decomposition of acyl azides to isocyanates, provides complementary access to benzazepine cores. For instance, treatment of acylhydrazines with nitrous acid forms acyl azides, which rearrange to isocyanates. Subsequent hydrolysis yields decahydrobenzazepine precursors with one fewer carbon atom—a critical step for ring contraction [2] [5].

The Lossen rearrangement, though less prevalent, offers unique advantages for benzazepine synthesis. Hydroxamic acid derivatives undergo base-mediated or thermal rearrangement to isocyanates, bypassing the need for azide isolation. However, this method requires pre-functionalized substrates and suffers from moderate yields (typically 50–70%) due to competing hydrolysis pathways. Safety considerations are paramount in azide chemistry, as organic azides exhibit potential explosivity and toxicity. Modern adaptations employ flow chemistry to mitigate risks during azide formation and decomposition [2] [5].

Table: Azide Rearrangements in Benzazepine Synthesis

Rearrangement TypeKey Reagents/ConditionsBenzazepine ProductsYield RangeLimitations
SchmidtHN₃, Acid catalysis[1,3]Diazepines, Benzothiazepines40–85%Competitive migration pathways
CurtiusAcyl azides, ΔIsocyanates → Amines45–90%Azide handling hazards
LossenHydroxamic acids, Base/ΔBenzimidazol-2-ones50–70%Requires activated substrates

One-Pot Oxidative Cleavage and Annulation Techniques

Multicomponent reactions (MCRs) have revolutionized benzazepine synthesis by integrating oxidative cleavage and annulation in a single operational step. A landmark approach involves the catalyst-free dearomative rearrangement of o-nitrophenyl alkynes, leveraging remote oxygen transposition across 11 atoms. This process begins with thermal oxygen transfer from the nitro group to form a nitrone intermediate, followed by (3+2) cycloaddition with tethered allenes. Subsequent dearomative hetero-Claisen rearrangement yields polycyclic benzazepines with exceptional atom economy and functional group tolerance (e.g., pyridine-fused azepine 2o, 52% yield) [9].

Heterogeneous catalysts further enhance one-pot efficiency. The chitosan-supported superparamagnetic iron oxide nanocomposite (CS-SPION) enables annulation of o-phenylenediamines with carbonyl compounds under mild conditions. This catalyst facilitates C–N bond formation via imine-enamine tautomerization, achieving yields up to 98% while permitting magnetic recovery and reuse across ≥5 cycles [6]. Similarly, sulfur-doped graphene catalyzes the condensation of o-phenylenediamines with chalcones, delivering 1,5-benzodiazepines—precursors to saturated benzazepines—in DCM at reflux (85% yield, 10 recyclings) [8]. These methodologies underscore a shift toward sustainable annulation, minimizing purification steps and hazardous waste.

Intramolecular Cyclization via Electrophilic Aromatic Substitution

Electrophilic cyclization remains indispensable for constructing the seven-membered ring of decahydro-1H-3-benzazepines. Copper-catalyzed C–H functionalization exemplifies this approach, where N-alkylanilines undergo intramolecular oxidative coupling. The reaction proceeds via nitrogen-centered radical generation, followed by [1,5]-hydrogen atom transfer to form alkyl radicals that engage in aromatic electrophilic substitution. This method achieves excellent regioselectivity for para-cyclization over ortho-pathways, as demonstrated in the synthesis of 1-benzazepines 80 using CuO/AgOAc [7] [9].

Dearomative rearrangements offer complementary routes to bridged polycycloalkanones. Nitroalkynes with methylenecyclopropane tethers undergo thermal O-transfer to nitrones, which engage in (3+2) cycloaddition. The resulting adducts undergo homo-hetero-Claisen rearrangement, forming [4.2.1] bridged systems (e.g., 4a, 74% yield) without decarbonylation. This process simultaneously establishes two ketone functionalities and quaternary bridgehead carbons, enabling alkaloid-like complexity [9]. Substrate electronics critically influence cyclization efficiency: electron-rich arenes accelerate electrophilic attack, while sterically hindered substrates favor rearomatization byproducts.

Catalytic Asymmetric Synthesis for Enantioselective Derivatives

Enantioselective benzazepine synthesis relies on chiral catalysis to control stereogenicity at the C3 position. Iridium-based complexes enable asymmetric hydrogenation of tetrahydro-3-benzazepines, achieving enantiomeric excess (ee) >95% for antidepressants like mirtazapine precursors [2]. Iminium ion reduction represents another key strategy; imidazole reductase enzymes (IREDs) convert prochiral imines 169 into (R)- or (S)-2-aryl azepanes 170 with up to 92% conversion and >99% ee. IREDs exhibit broad substrate scope, including dibenzo-[c,e]azepines 172, through engineered active-site mutations [7] [9].

Dearomative (3+2) cycloadditions provide access to spirocyclic benzazepines. Chiral pybox-scandium complexes catalyze nitrone-alkyne cycloadditions, yielding spirooxindoles with 90% ee [9]. Similarly, organocatalytic aldol-cyclizations of o-amino aryl ketones with enals generate benzazepine-fused piperidines via Michael-Mannich sequences. ee values exceed 88% when diarylprolinol silyl ethers direct facial selectivity [8] [9]. These advances highlight three dominant asymmetric paradigms: biocatalytic reduction, metal-mediated cyclization, and organocatalytic cascade reactions.

Table: Asymmetric Synthesis Strategies for Enantiopure Benzazepines

Catalytic SystemReaction Typeee RangeKey Advantage
Iminium Reductases (IREDs)Enzymatic imine reduction>99%Tunable stereoselectivity via mutagenesis
Ir-phosphine complexesAsymmetric hydrogenation88–95%Broad functional group tolerance
Pybox-Sc(OTf)₃Nitrone-alkyne cycloaddition90%Spirocycle formation
Diarylprolinol silyl ethersOrganocatalytic aldol-cyclization88–93%No metal residues

Properties

CAS Number

10533-21-8

Product Name

Decahydro-1h-3-benzazepine

IUPAC Name

2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine

Molecular Formula

C10H19N

Molecular Weight

153.269

InChI

InChI=1S/C10H19N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h9-11H,1-8H2

InChI Key

GWSJAYHHMPIYJF-UHFFFAOYSA-N

SMILES

C1CCC2CCNCCC2C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.